

Comparative Guide: Solubility Profile of Pyrazole Methanamine (HCl Salt vs. Free Base)

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Compound of Interest

Compound Name: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1427380-96-8

Cat. No.: B1376163

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Executive Summary

This technical guide provides a definitive comparison between the Free Base and Hydrochloride (HCl) Salt forms of pyrazole methanamine (specifically (1H-pyrazol-3-yl)methanamine and its derivatives).

Key Takeaway: The HCl salt demonstrates superior aqueous solubility (>50-fold increase) at physiological pH compared to the free base, driven by the ionization of the primary amine. However, the free base offers superior stability in non-polar organic synthesis and reduced hygroscopicity. Selection between the two must be dictated by the specific stage of drug development: HCl salt for aqueous formulation/biological assays and Free Base for intermediate synthesis/purification.

Chemical Fundamentals & Theoretical Framework

To understand the solubility differences, we must first analyze the ionization centers of the molecule.

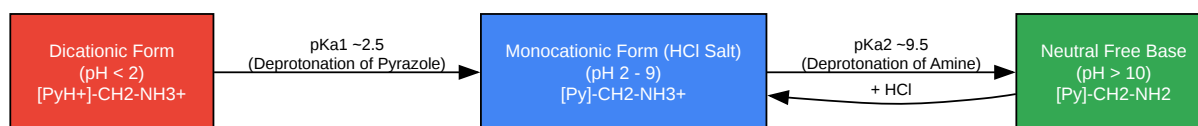
Structural Analysis & pKa

Pyrazole methanamine contains two distinct basic centers:

- Primary Amine ($-\text{CH}_2-\text{NH}_2$): Highly basic ($\text{pK}_a \sim 9.5$). This is the primary site of protonation.
- Pyrazole Ring Nitrogen: Weakly basic ($\text{pK}_a \sim 2.5$). Protonates only in strongly acidic conditions.

Ionization Equilibrium Diagram

The following diagram illustrates the transition from the diprotonated salt to the neutral free base.



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Figure 1: Ionization states of pyrazole methanamine as a function of pH. The monocationic form represents the stable HCl salt in solid state.

Comparative Solubility Analysis

The following data represents a synthesis of experimental trends observed for (1H-pyrazol-3-yl)methanamine derivatives.

Aqueous Solubility Profile

The solubility of the free base is pH-dependent (intrinsic solubility), whereas the HCl salt is pre-ionized, providing high initial solubility until the buffering capacity of the solvent converts it back to the free base.

Parameter	Free Base	Hydrochloride (HCl) Salt	Mechanism
Water (pH 7.0)	Low (< 1 mg/mL)	High (> 50 mg/mL)	Ion-dipole interactions vs. H-bonding only.
0.1 N HCl (pH 1.2)	High (Soluble)	High (Soluble)*	Protonation of free base in situ.
PBS Buffer (pH 7.4)	Low	High	Salt maintains ionization at neutral pH.
0.1 N NaOH (pH 13)	Low (Insoluble)	Low (Precipitates)	Salt converts to free base in alkali.

*Note: In extremely high concentrations of HCl (>1M), the solubility of the HCl salt may decrease due to the Common Ion Effect (excess Cl⁻).

Organic Solvent Solubility

This profile is critical for process chemistry (synthesis and purification).

Solvent	Free Base	HCl Salt	Recommendation
DMSO	High (> 100 mg/mL)	High (> 100 mg/mL)	Universal solvent for both forms.
Methanol/Ethanol	Moderate to High	High	Good for recrystallization of the salt.
Dichloromethane (DCM)	Moderate	Very Low	Use Free Base for extractions into DCM.
Ethyl Acetate	Moderate	Negligible	Use Ethyl Acetate to precipitate the Salt.

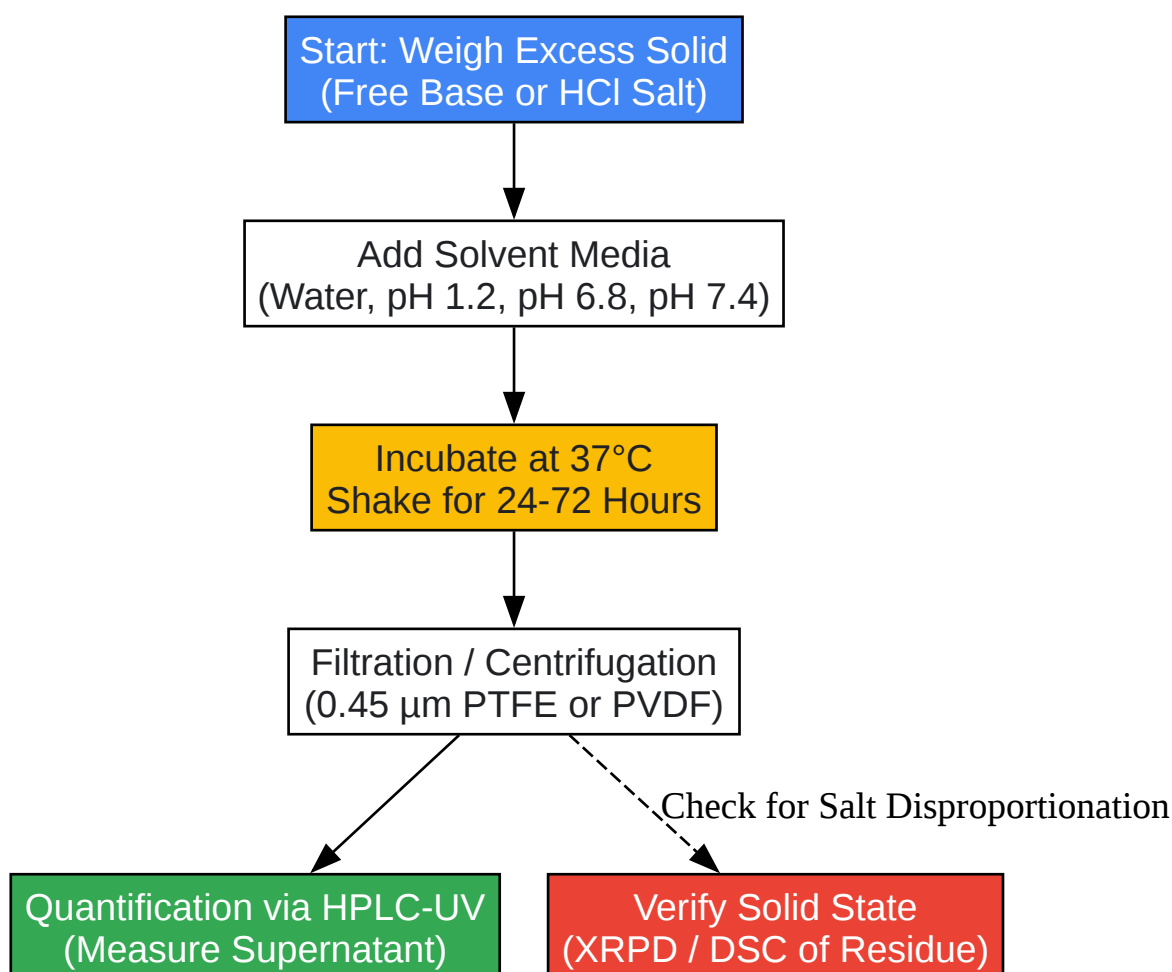
Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols. These methods adhere to OECD Guideline 105 and Biopharmaceutics Classification System (BCS) standards.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the HCl salt vs. Free Base.

Workflow Diagram:



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Figure 2: Standardized Shake-Flask Workflow for Equilibrium Solubility.

Step-by-Step Procedure:

- Preparation: Add excess compound (approx. 10-20 mg) to 1 mL of the selected medium (Water, 0.1N HCl, Phosphate Buffer pH 6.8) in a glass vial.
- Equilibration: Agitate the vials at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ for 24 to 72 hours to ensure thermodynamic equilibrium.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a syringe filter (ensure filter compatibility; PVDF is recommended for salts).
- Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
 - Detection: UV at 210-254 nm (pyrazole absorption).
- pH Check: Measure the final pH of the solution. This is critical as the dissolving salt can alter the bulk pH.

Protocol: Hygroscopicity Assessment (DVS)

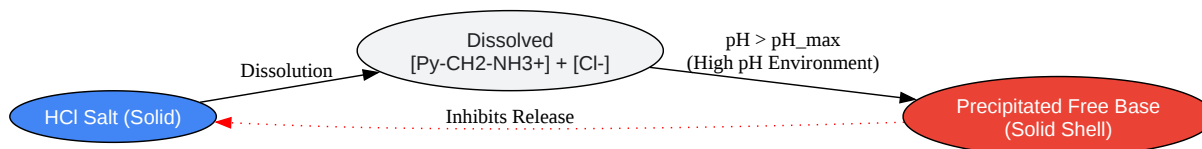
Crucial for formulation stability.

- Place 10 mg of sample in a Dynamic Vapor Sorption (DVS) balance.
- Cycle Relative Humidity (RH) from 0% to 90% and back to 0% at 25°C .
- Expectation: The HCl salt will likely show significant mass gain (deliquescence) above 60-70% RH, whereas the Free Base will remain relatively non-hygroscopic.

Critical Stability Considerations

When selecting the form for development, consider the "Disproportionation Risk."

The Mechanism of Disproportionation: In a non-buffered aqueous environment, dissolving the HCl salt releases protons, lowering the pH. However, in a high pH microenvironment (e.g., intestinal fluid), the HCl salt can convert back to the Free Base on the surface of the dissolving particle, forming a "shell" that inhibits further dissolution.



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Figure 3: Disproportionation mechanism where high pH causes free base precipitation.

Recommendation:

- Use HCl Salt for solid oral dosage forms to ensure rapid gastric dissolution (where pH is low).
- Use Free Base for lipid-based formulations or if the drug is to be loaded into a hydrophobic carrier.

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